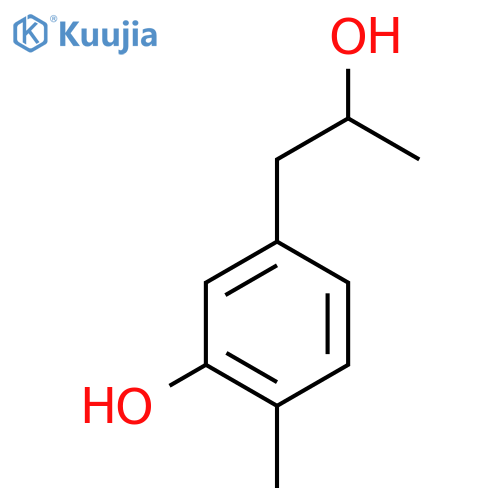Cas no 1891319-91-7 (5-(2-Hydroxypropyl)-2-methylphenol)

1891319-91-7 structure
商品名:5-(2-Hydroxypropyl)-2-methylphenol
5-(2-Hydroxypropyl)-2-methylphenol 化学的及び物理的性質
名前と識別子
-
- 1891319-91-7
- 5-(2-hydroxypropyl)-2-methylphenol
- EN300-1798659
- 5-(2-Hydroxypropyl)-2-methylphenol
-
- インチ: 1S/C10H14O2/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6,8,11-12H,5H2,1-2H3
- InChIKey: YQNCJWAOWQSTLK-UHFFFAOYSA-N
- ほほえんだ: OC(C)CC1C=CC(C)=C(C=1)O
計算された属性
- せいみつぶんしりょう: 166.099379685g/mol
- どういたいしつりょう: 166.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 40.5Ų
5-(2-Hydroxypropyl)-2-methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1798659-0.5g |
5-(2-hydroxypropyl)-2-methylphenol |
1891319-91-7 | 0.5g |
$1385.0 | 2023-09-19 | ||
| Enamine | EN300-1798659-0.1g |
5-(2-hydroxypropyl)-2-methylphenol |
1891319-91-7 | 0.1g |
$1269.0 | 2023-09-19 | ||
| Enamine | EN300-1798659-5g |
5-(2-hydroxypropyl)-2-methylphenol |
1891319-91-7 | 5g |
$4184.0 | 2023-09-19 | ||
| Enamine | EN300-1798659-10g |
5-(2-hydroxypropyl)-2-methylphenol |
1891319-91-7 | 10g |
$6205.0 | 2023-09-19 | ||
| Enamine | EN300-1798659-5.0g |
5-(2-hydroxypropyl)-2-methylphenol |
1891319-91-7 | 5g |
$4184.0 | 2023-06-02 | ||
| Enamine | EN300-1798659-10.0g |
5-(2-hydroxypropyl)-2-methylphenol |
1891319-91-7 | 10g |
$6205.0 | 2023-06-02 | ||
| Enamine | EN300-1798659-0.25g |
5-(2-hydroxypropyl)-2-methylphenol |
1891319-91-7 | 0.25g |
$1328.0 | 2023-09-19 | ||
| Enamine | EN300-1798659-0.05g |
5-(2-hydroxypropyl)-2-methylphenol |
1891319-91-7 | 0.05g |
$1212.0 | 2023-09-19 | ||
| Enamine | EN300-1798659-2.5g |
5-(2-hydroxypropyl)-2-methylphenol |
1891319-91-7 | 2.5g |
$2828.0 | 2023-09-19 | ||
| Enamine | EN300-1798659-1.0g |
5-(2-hydroxypropyl)-2-methylphenol |
1891319-91-7 | 1g |
$1442.0 | 2023-06-02 |
5-(2-Hydroxypropyl)-2-methylphenol 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
1891319-91-7 (5-(2-Hydroxypropyl)-2-methylphenol) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量